molecular formula C15H21BrNO3P B13333140 tert-Butyl 4-(4-bromophenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide

tert-Butyl 4-(4-bromophenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide

Cat. No.: B13333140
M. Wt: 374.21 g/mol
InChI Key: VFCMCNLNDFMHPV-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-bromophenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide is a complex organic compound that belongs to the class of azaphosphinanes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-bromophenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azaphosphinane Ring: This step involves the cyclization of appropriate precursors to form the azaphosphinane ring structure.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, where a suitable brominated reagent is used.

    Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions to form the desired tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-bromophenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can be used to modify the bromophenyl group or other functional groups within the molecule.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state phosphinane derivatives, while substitution reactions can produce a variety of substituted azaphosphinanes.

Scientific Research Applications

tert-Butyl 4-(4-bromophenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of azaphosphinane derivatives with biological molecules.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-bromophenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide involves its interaction with molecular targets and pathways within biological systems. The bromophenyl group and the azaphosphinane ring structure play key roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: A similar compound with a piperidine ring instead of an azaphosphinane ring.

    tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate: Another related compound with different substituents on the phenyl ring.

Uniqueness

tert-Butyl 4-(4-bromophenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide is unique due to the presence of the azaphosphinane ring and the bromophenyl group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse scientific fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C15H21BrNO3P

Molecular Weight

374.21 g/mol

IUPAC Name

tert-butyl 4-(4-bromophenyl)-4-oxo-1,4λ5-azaphosphinane-1-carboxylate

InChI

InChI=1S/C15H21BrNO3P/c1-15(2,3)20-14(18)17-8-10-21(19,11-9-17)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3

InChI Key

VFCMCNLNDFMHPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCP(=O)(CC1)C2=CC=C(C=C2)Br

Origin of Product

United States

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